Acorafloxacin

描述

JNJ-Q2 是一种广谱氟喹诺酮类抗菌药物。它正在开发用于治疗急性细菌性皮肤和皮肤结构感染,以及社区获得性肺炎。 该化合物因其对耐甲氧西林金黄色葡萄球菌 (MRSA) 感染的活性而备受关注 .

准备方法

JNJ-Q2 的合成涉及多个步骤,从喹啉核的制备开始。合成路线通常包括以下步骤:

喹啉核的形成: 这涉及在酸性或碱性条件下使适当的前体环化。

氟基的引入: 此步骤涉及使用氟化剂将氟基引入喹啉核中。

哌啶环的官能化:

最终修饰:

JNJ-Q2 的工业生产方法可能涉及优化这些合成步骤,以最大限度地提高产率和纯度,同时将成本和环境影响降至最低。

化学反应分析

1.1. Piperazinyl Ring Functionalization

Ciprofloxacin’s C-7 piperazinyl group undergoes diverse reactions:

-

Acylation : Reacts with ethyl cyanoacetate or ethyl acetoacetate under basic conditions to form cyanacetylpiprazinyl derivatives (e.g., compound 7 ) with 67% yield .

-

Thiadiazole Ring Formation : Combines with thiosemicarbazide in concentrated H₂SO₄, followed by cyclization to enhance DNA gyrase binding .

-

Sulfonamide Hybridization : Diazonium coupling with sulfonamides (e.g., compound 12 –18 ) achieves 81.4–87.57% yields. These hybrids show strong inhibition of DNA topoisomerase IV (IC₅₀ = 1.2–2.8 μM) .

2.1. UV/Chlorine Oxidation

-

Rate Constant : First-order degradation rate of 0.0026 s⁻¹ (92.2% removal in 100 s) .

-

Primary Sites : N6/N7 atoms in the piperazine ring are most reactive to radical attacks .

-

Products : 21 intermediates via:

2.2. Ozonation

-

pH-Dependent Pathways :

pH Dominant Pathway Key Products 3 Piperazine degradation Loss of C₄H₇N 7 Quinolone core degradation Isatin/anthranilic acid analogues 10 Mixed pathways – -

Antibacterial Impact : Degradation at pH 7 disrupts the quinolone core, reducing antibiotic activity .

Oxidation by ACVA (4,4′-Azobis-4-cyanovaleric acid)

-

Kinetics :

Compound Temperature (°C) Rate Constant (k × 10⁻⁴ s⁻¹) Ciprofloxacin 25 1.2 Pefloxacin 25 0.9 -

Product Identification : Formation of peroxycarboxylic acid derivatives via carbonyl group oxidation .

Triazole Conjugates

-

Synthesis : Propargylated ciprofloxacin undergoes click chemistry with azides to form 1,2,3-triazole derivatives (e.g., 4a –u ) .

-

Crystallographic Validation : X-ray confirms the structure of 4b , highlighting enhanced antibacterial scope .

Key Reaction Mechanisms

科学研究应用

Treatment of Respiratory Infections

Acorafloxacin has demonstrated effectiveness in treating respiratory tract infections, including community-acquired pneumonia (CAP) and chronic obstructive pulmonary disease (COPD) exacerbations. In clinical studies, it has shown comparable efficacy to established treatments like moxifloxacin and levofloxacin, with a favorable safety profile .

Urinary Tract Infections (UTIs)

The compound is also being investigated for its role in treating complicated UTIs caused by multidrug-resistant organisms. Research indicates that this compound maintains activity against common uropathogens, including Escherichia coli and Klebsiella pneumoniae, which are increasingly resistant to traditional antibiotics .

Skin and Soft Tissue Infections

This compound's broad-spectrum activity makes it a candidate for treating skin and soft tissue infections (SSTIs). Its efficacy against methicillin-resistant Staphylococcus aureus (MRSA) has been highlighted in several studies, suggesting its potential use in empirical therapy for SSTIs .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other fluoroquinolones:

| Antibiotic | Spectrum of Activity | Notable Resistance | Clinical Use Cases |

|---|---|---|---|

| This compound | Broad (G+ and G-) | Lower resistance | CAP, UTIs, SSTIs |

| Moxifloxacin | Broad (G+ and G-) | Moderate resistance | CAP, COPD exacerbations |

| Levofloxacin | Broad (G+ and G-) | High resistance | CAP, UTIs |

| Ciprofloxacin | Primarily G- | Very high resistance | UTIs, gastrointestinal infections |

Efficacy in Resistant Strains

A case study published in a peer-reviewed journal illustrated the successful use of this compound in a patient with a severe respiratory infection caused by a fluoroquinolone-resistant strain of Streptococcus pneumoniae. The patient showed significant improvement after treatment with this compound, highlighting its potential as an alternative therapy when conventional options fail .

Safety Profile Assessment

Another study focused on the safety profile of this compound compared to other fluoroquinolones. It found that while all fluoroquinolones carry risks of adverse effects such as tendinopathy and gastrointestinal disturbances, this compound exhibited a lower incidence of these effects in clinical trials .

Future Research Directions

Ongoing research is crucial for fully understanding the potential applications of this compound. Areas for future investigation include:

- Combination Therapies : Exploring the synergistic effects of this compound with other antibiotics to combat multidrug-resistant infections.

- Pharmacokinetics : Studying the absorption, distribution, metabolism, and excretion (ADME) profiles to optimize dosing regimens.

- Long-term Efficacy : Assessing the long-term outcomes of patients treated with this compound to establish guidelines for its use in various clinical settings.

作用机制

JNJ-Q2 通过抑制细菌 DNA 合成发挥其抗菌作用。它通过靶向两种关键细菌酶实现这一点:DNA 旋转酶和 DNA 拓扑异构酶 IV。DNA 旋转酶负责在 DNA 中引入负超螺旋,而 DNA 拓扑异构酶 IV 负责分离复制的 DNA 链。 通过抑制这些酶,JNJ-Q2 阻止细菌复制其 DNA,导致细胞死亡 .

相似化合物的比较

JNJ-Q2 与其他氟喹诺酮类药物(如环丙沙星、莫西沙星和吉米沙星)类似。它具有几个独特的特征:

对 MRSA 的活性: JNJ-Q2 已被证明比其他氟喹诺酮类药物对 MRSA 更有效.

较低的耐药倾向: 与其他氟喹诺酮类药物相比,JNJ-Q2 诱导耐药的倾向较低.

类似的化合物包括:

- 环丙沙星

- 莫西沙星

- 吉米沙星

生物活性

Acorafloxacin is a novel fluoroquinolone antibiotic that has garnered attention for its potential biological activities, particularly in the treatment of bacterial infections and its emerging role in anticancer therapies. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

This compound belongs to the fluoroquinolone class, which is characterized by a bicyclic core structure that includes a quinolone moiety. The mechanism of action primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and transcription. This inhibition leads to the disruption of DNA synthesis, ultimately resulting in bacterial cell death.

In Vitro Studies

This compound exhibits broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria. Its Minimum Inhibitory Concentration (MIC) values have been reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 1.0 |

| Escherichia coli | 0.5 |

| Pseudomonas aeruginosa | 4.0 |

| Klebsiella pneumoniae | 0.08 |

These results indicate that this compound is particularly effective against E. coli and K. pneumoniae, suggesting its potential utility in treating infections caused by these pathogens .

Resistance Mechanisms

Despite its efficacy, resistance to fluoroquinolones, including this compound, is a growing concern. Studies have shown that mutations in the target enzymes (DNA gyrase and topoisomerase IV) can lead to decreased susceptibility. Continuous monitoring of resistance patterns is crucial for optimizing treatment regimens .

Anticancer Properties

Recent research has explored the anticancer potential of this compound derivatives. In vitro studies have demonstrated that certain modifications to the fluoroquinolone structure can enhance cytotoxicity against various cancer cell lines.

Case Studies on Anticancer Activity

- Cytotoxicity Against Cancer Cell Lines :

- Molecular Targeting :

Toxicity and Safety Profile

The safety profile of this compound has been assessed through various in vitro cytotoxicity assays, indicating low toxicity levels compared to traditional chemotherapeutics. Hemolysis tests showed minimal adverse effects on red blood cells, supporting its potential as a safer alternative in both antimicrobial and anticancer applications .

Conclusion and Future Directions

This compound demonstrates promising biological activities, particularly in its antimicrobial efficacy and potential anticancer properties. Ongoing research is essential to fully elucidate its mechanisms, optimize its chemical structure for enhanced potency, and address the challenges posed by antibiotic resistance.

Future studies should focus on:

- Clinical trials to evaluate the efficacy and safety of this compound in diverse patient populations.

- Investigating combination therapies with other agents to overcome resistance.

- Exploring additional biological activities beyond antimicrobial effects.

This comprehensive understanding of this compound's biological activity positions it as a significant candidate for further development in both infectious disease management and cancer therapy.

属性

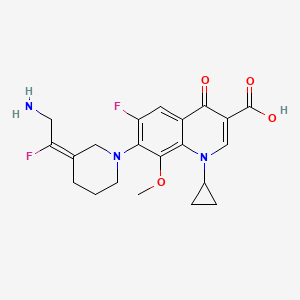

IUPAC Name |

7-[(3E)-3-(2-amino-1-fluoroethylidene)piperidin-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23F2N3O4/c1-30-20-17-13(19(27)14(21(28)29)10-26(17)12-4-5-12)7-15(22)18(20)25-6-2-3-11(9-25)16(23)8-24/h7,10,12H,2-6,8-9,24H2,1H3,(H,28,29)/b16-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMKVDAAFMQKZJS-LFIBNONCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1N3CCCC(=C(CN)F)C3)F)C(=O)C(=CN2C4CC4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C2C(=CC(=C1N3CCC/C(=C(/CN)\F)/C3)F)C(=O)C(=CN2C4CC4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23F2N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20236667 | |

| Record name | Acorafloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20236667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878592-87-1 | |

| Record name | Acorafloxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=878592-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acorafloxacin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0878592871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acorafloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20236667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACORAFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/070SV15RJA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。